molecular formula C8H6F3NO B3118250 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one CAS No. 23516-80-5

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B3118250
CAS No.: 23516-80-5
M. Wt: 189.13 g/mol
InChI Key: VWZINROLVVODOZ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a 3-aminophenyl ring. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 207.14 g/mol. The compound’s structure combines electron-withdrawing trifluoromethyl and ketone groups with an electron-donating amine substituent, creating unique electronic properties that influence reactivity and intermolecular interactions.

Applications span pharmaceuticals, agrochemicals, and materials science, where its trifluoromethyl group enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-(3-aminophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZINROLVVODOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23516-80-5
Record name 1-(3-aminophenyl)-2,2,2-trifluoroethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-nitroacetophenone with trifluoroacetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and nitro compounds .

Scientific Research Applications

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoroacetyl group (-COCF₃) in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or condensation reactions.
    • Bromine and chlorine substituents (e.g., in and ) further deactivate the aromatic ring, directing reactions to meta/para positions.
  • Electron-Donating Groups (EDGs): The amine (-NH₂) group in this compound activates the ring for electrophilic substitution but competes with the -COCF₃ group’s deactivating effect, creating a polarized electronic environment .

Physicochemical Properties

  • Solubility: Amino groups improve aqueous solubility (e.g., this compound vs. brominated analogs ).
  • Thermal Stability: Trifluoromethyl groups increase melting/boiling points, as seen in 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (b.p. ~230°C) .

Biological Activity

Overview

1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one is an organic compound notable for its unique structural features, including an amino group attached to a phenyl ring and a trifluoromethyl ketone group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes. These interactions are crucial for modulating biochemical pathways and influencing cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can inhibit the growth of lung and breast cancer cells, suggesting a potential role in cancer therapy .

Enzyme Interaction

The compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with enzymes and receptors, potentially modulating their activity. This property is particularly relevant in drug development, where targeting specific enzymes can lead to therapeutic effects.

Study on Antiproliferative Activity

A study focused on fluorinated derivatives of similar structures demonstrated that these compounds could inhibit cancer cell proliferation. The research employed various assays to evaluate the cytotoxic effects on lung and breast cancer cells, revealing IC50 values that indicate effective concentrations for inhibiting cell growth .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)15
This compoundMCF7 (Breast)20

Mechanistic Insights

Further mechanistic studies have revealed that the compound’s activity may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. By influencing these pathways, this compound could potentially induce apoptosis in cancer cells .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-nitroacetophenone with trifluoroacetic anhydride followed by reduction using palladium on carbon under a hydrogen atmosphere. This synthetic route is crucial for producing the compound in both laboratory and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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